12-(1-benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one
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Overview
Description
12-(1-benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is a complex organic compound with a unique structure that combines elements of quinoline, thiophene, and benzimidazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-(1-benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one typically involves multi-step organic reactions. The process may start with the preparation of the quinoline and benzimidazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
12-(1-benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinazolinone derivative with additional oxygen functionalities, while reduction could produce a more saturated version of the compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology
In biology, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in the treatment of diseases such as cancer, infections, or neurological disorders.
Industry
In industry, the compound could be used in the development of new materials with unique properties. Its combination of quinoline, thiophene, and benzimidazole moieties might impart desirable characteristics such as conductivity, stability, or reactivity.
Mechanism of Action
The mechanism of action of 12-(1-benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one likely involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: These compounds share the quinoline moiety and may have similar chemical reactivity and biological activity.
Thiophene derivatives: These compounds contain the thiophene ring and may exhibit similar electronic properties.
Benzimidazole derivatives: These compounds include the benzimidazole structure and may have comparable biological activities.
Uniqueness
What sets 12-(1-benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one apart is its combination of these three moieties in a single molecule. This unique structure provides a distinct set of chemical and biological properties that can be leveraged for various applications.
Properties
Molecular Formula |
C37H36N4OS |
---|---|
Molecular Weight |
584.8 g/mol |
IUPAC Name |
12-(1-benzyl-2,2,4-trimethyl-3,4-dihydroquinolin-6-yl)-3-thiophen-2-yl-3,4,5,12-tetrahydro-2H-benzimidazolo[2,1-b]quinazolin-1-one |
InChI |
InChI=1S/C37H36N4OS/c1-23-21-37(2,3)40(22-24-10-5-4-6-11-24)30-16-15-25(18-27(23)30)35-34-29(19-26(20-32(34)42)33-14-9-17-43-33)39-36-38-28-12-7-8-13-31(28)41(35)36/h4-18,23,26,35H,19-22H2,1-3H3,(H,38,39) |
InChI Key |
LPYNIXKFBWXADM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C2=C1C=C(C=C2)C3C4=C(CC(CC4=O)C5=CC=CS5)NC6=NC7=CC=CC=C7N36)CC8=CC=CC=C8)(C)C |
Origin of Product |
United States |
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